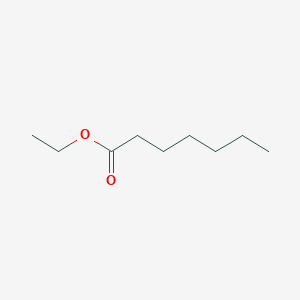
Ethyl Heptanoate
Cat. No. B153104
Key on ui cas rn:
106-30-9
M. Wt: 158.24 g/mol
InChI Key: TVQGDYNRXLTQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05075030
Procedure details


12.2 g of hydrazine hydrate was added to a solution of 15 g of ethyl heptanoate in 20 ml of ethanol, followed by heat-refluxing for 4.5 hours. After the reaction, the reaction mixture was cooled to precipitate a crystal. The crystal was recovered by filtration and recrystallized from 20 ml of ethanol to obtain 7 g of heptanohydrazide.



Name
Identifiers


|
REACTION_CXSMILES
|
O.[NH2:2][NH2:3].[C:4]([O:12]CC)(=O)[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]>C(O)C>[C:4]([NH:2][NH2:3])(=[O:12])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.2 g
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCC)(=O)OCC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heat-refluxing for 4.5 hours
|
|
Duration
|
4.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate a crystal
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystal was recovered by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from 20 ml of ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCC)(=O)NN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 51.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
